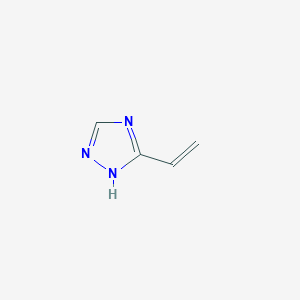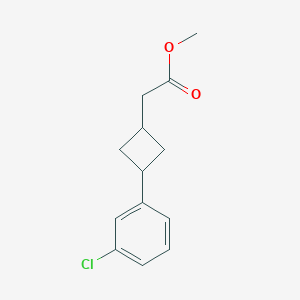
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of cyclobutane, featuring a chlorophenyl group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate typically involves the cyclobutylation of a chlorophenyl derivative followed by esterification. One common method includes the reaction of 3-chlorophenylcyclobutane with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or ketones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenylcyclobutyl acetates.
科学的研究の応用
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The chlorophenyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(3-bromophenyl)cyclobutyl)acetate
Uniqueness
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties
特性
分子式 |
C13H15ClO2 |
|---|---|
分子量 |
238.71 g/mol |
IUPAC名 |
methyl 2-[3-(3-chlorophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15ClO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3 |
InChIキー |
ZQRFQQZVJJBLKL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CC(C1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
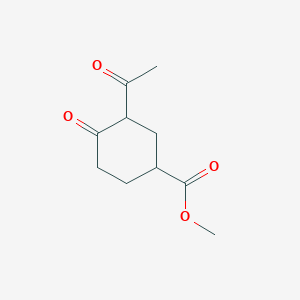
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)


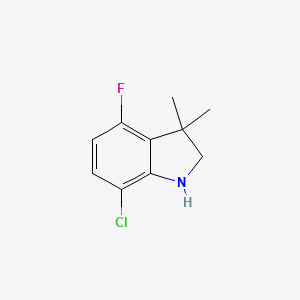
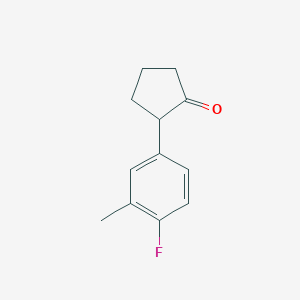
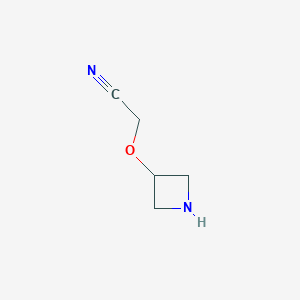
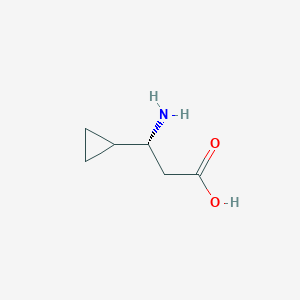
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
